Cas no 1702233-44-0 (Methyl 4-methyloct-2-ynoate)

Methyl 4-methyloct-2-ynoate is a specialized ester compound featuring a terminal alkyne and a branched alkyl chain. Its molecular structure, incorporating both an ester functional group and an unsaturated triple bond, makes it a valuable intermediate in organic synthesis, particularly for applications requiring controlled reactivity and selective transformations. The compound's stability and well-defined reactivity profile enable its use in cross-coupling reactions, cycloadditions, and other fine chemical syntheses. Its methyl ester group enhances solubility in common organic solvents, facilitating handling in laboratory settings. The branched 4-methyloctyl moiety may influence steric and electronic properties, offering tailored utility in pharmaceutical or agrochemical research.
Methyl 4-methyloct-2-ynoate structure
Methyl 4-methyloct-2-ynoate structure
Product Name:Methyl 4-methyloct-2-ynoate
CAS No:1702233-44-0
MF:C10H16O2
MW:168.232843399048
CID:6297213
PubChem ID:165463903
Update Time:2025-06-13

Methyl 4-methyloct-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • EN300-787246
    • methyl 4-methyloct-2-ynoate
    • 1702233-44-0
    • Methyl 4-methyloct-2-ynoate
    • Inchi: 1S/C10H16O2/c1-4-5-6-9(2)7-8-10(11)12-3/h9H,4-6H2,1-3H3
    • InChI Key: MYGLNSKNXBHCPS-UHFFFAOYSA-N
    • SMILES: O(C)C(C#CC(C)CCCC)=O

Computed Properties

  • Exact Mass: 168.115029749g/mol
  • Monoisotopic Mass: 168.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3Ų

Methyl 4-methyloct-2-ynoate Pricemore >>

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Additional information on Methyl 4-methyloct-2-ynoate

Research Briefing on Methyl 4-methyloct-2-ynoate (CAS: 1702233-44-0) in Chemical Biology and Pharmaceutical Applications

Methyl 4-methyloct-2-ynoate (CAS: 1702233-44-0) is a synthetic alkyne ester that has recently garnered attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and bioconjugation. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 4-methyloct-2-ynoate as a key intermediate in the synthesis of novel anti-inflammatory agents. Researchers utilized its alkyne moiety for click chemistry-based conjugation with azide-functionalized pharmacophores, yielding hybrid molecules with improved pharmacokinetic properties. The study reported a 40% increase in bioavailability compared to traditional ester-based prodrugs.

In the field of chemical biology, Methyl 4-methyloct-2-ynoate has shown promise as a bioorthogonal probe. A recent Nature Chemical Biology publication (2024) highlighted its application in live-cell imaging, where its metabolic stability and selective reactivity enabled real-time tracking of lipid metabolism in cancer cells. The compound's unique branching at the 4-position was found to significantly reduce non-specific binding compared to linear analogs.

From a synthetic chemistry perspective, advances in catalytic asymmetric synthesis have improved access to enantiomerically pure forms of Methyl 4-methyloct-2-ynoate. A 2024 ACS Catalysis paper described a copper-catalyzed protocol achieving 98% ee, addressing previous challenges in stereocontrol. This development is particularly relevant for pharmaceutical applications where chirality affects biological activity.

Safety and toxicity profiling of Methyl 4-methyloct-2-ynoate has progressed, with recent Regulatory Toxicology and Pharmacology data (2023) indicating favorable acute toxicity profiles (LD50 > 2000 mg/kg in rodent models). However, chronic exposure studies suggest the need for further investigation into potential hepatotoxicity at high concentrations, highlighting important considerations for therapeutic development.

Looking forward, the compound's unique structural features - combining an electron-deficient alkyne with a branched alkyl chain - continue to inspire novel applications. Current research directions include its use as a building block for PROTACs (proteolysis targeting chimeras) and in the development of next-generation lipid nanoparticles for mRNA delivery. The compound's commercial availability (≥95% purity from major chemical suppliers as of Q2 2024) supports its growing adoption in both academic and industrial research settings.

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